2,3-dihydrospiro(4H-[1]benzothieno[3,2-b]pyran-2,3'-cyclohexane)-1',4-dione
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Overview
Description
Spiro[3H-1benzothiolo[3,2-b]pyran-2,3’-cyclohexane]-1’,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a benzothiolo and pyran ring fused together with a cyclohexane ring, making it a fascinating subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-1benzothiolo[3,2-b]pyran-2,3’-cyclohexane]-1’,4-dione typically involves the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes or chalcones in the presence of catalysts such as proline or thioproline . Amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones, or aldehydes, and ethyl acetoacetate are also commonly used reagents in these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-1benzothiolo[3,2-b]pyran-2,3’-cyclohexane]-1’,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction may produce spiro-hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, spiro[3H-1benzothiolo[3,2-b]pyran-2,3’-cyclohexane]-1’,4-dione is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise in various applications, including as a potential therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .
Industry
In industry, spiro compounds are used in the production of polymers and other materials. The unique spiro linkage provides stability and rigidity, making these materials suitable for various applications .
Mechanism of Action
The mechanism of action of spiro[3H-1benzothiolo[3,2-b]pyran-2,3’-cyclohexane]-1’,4-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[furo[3,2-b]pyran-2,5’-pyrimidine]: This compound shares a similar spiro linkage but features different ring structures.
Spiropyrans: These compounds are known for their photochromic properties and are used in smart materials and molecular electronics.
Uniqueness
Spiro[3H-1benzothiolo[3,2-b]pyran-2,3’-cyclohexane]-1’,4-dione is unique due to its specific combination of benzothiolo, pyran, and cyclohexane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H14O3S |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3//'-cyclohexane]-1//',4-dione |
InChI |
InChI=1S/C16H14O3S/c17-10-4-3-7-16(8-10)9-12(18)15-14(19-16)11-5-1-2-6-13(11)20-15/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
TYCHUZRIKKQSAC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CC2(C1)CC(=O)C3=C(O2)C4=CC=CC=C4S3 |
Canonical SMILES |
C1CC(=O)CC2(C1)CC(=O)C3=C(O2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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